2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate
Description
2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate is a fluorinated aromatic sulfonate ester characterized by two distinct structural motifs:
- Pentafluorophenyl group: A benzene ring substituted with five fluorine atoms, conferring strong electron-withdrawing properties and enhancing chemical stability.
- 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate group: A sulfonate ester linked to a biphenylether moiety containing nitro (-NO₂) and trifluoromethyl (-CF₃) groups. The nitro group enhances electrophilicity, while -CF₃ contributes to lipophilicity and steric bulk.
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H7F8NO6S/c20-13-14(21)16(23)18(17(24)15(13)22)34-35(31,32)10-4-2-9(3-5-10)33-12-6-1-8(19(25,26)27)7-11(12)28(29)30/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSKHGHDIYRJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H7F8NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate is a fluorinated compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
- Molecular Formula : C13H6F5N1O5S
- Molecular Weight : Approximately 397.25 g/mol
The structure features multiple fluorine substituents which enhance its lipophilicity and potential biological interactions.
Biological Activity Overview
Research has indicated various biological activities attributed to fluorinated compounds similar to this compound. These activities often include:
- Anticancer Activity : Compounds with fluorinated groups have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar trifluoromethylated compounds exhibit selective cytotoxicity against various human cancer cell lines including leukemia and lung cancer cells .
- Antimicrobial Properties : Fluorinated compounds are known for their enhanced antimicrobial properties. They can disrupt bacterial membranes and inhibit essential metabolic pathways.
- Enzyme Inhibition : Some studies suggest that fluorinated phenolic compounds can act as enzyme inhibitors, affecting pathways related to inflammation and cancer progression.
The mechanisms through which this compound exerts its biological effects may include:
- Interaction with Receptors : Similar compounds have been shown to interact with various receptors (e.g., cannabinoid receptors), influencing cellular signaling pathways .
- Oxidative Stress Modulation : The presence of nitro and trifluoromethyl groups may enhance the compound's ability to modulate oxidative stress responses in cells.
Case Studies and Experimental Findings
-
Anticancer Activity Evaluation :
Cell Line Compound Tested Growth Inhibition (%) RPMI-8226 (Leukemia) 3a >20% A549 (Lung Cancer) 6a >15% -
Antimicrobial Assays :
- Fluorinated phenolic compounds have been subjected to antimicrobial testing against various pathogens. Results indicated a significant reduction in bacterial viability when treated with these compounds at specific concentrations.
-
Enzyme Inhibition Studies :
- Research on enzyme inhibition highlighted that certain derivatives could effectively inhibit enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate can be contextualized against analogous sulfonate esters, sulfonamides, and perfluorinated aromatics.
Structural Analogs in Sulfonate Esters
- The larger molecular weight (573 vs. 338) suggests reduced solubility in polar solvents, which may necessitate formulation adjustments for biological applications.
Fluorinated Sulfonamides
- Key Differences: T13’s methoxy (-OCH₃) and fluorine substituents likely improve membrane permeability compared to the nitro and -CF₃ groups in the target compound.
Perfluorinated Benzenesulfonic Acids
- Key Differences: Perfluorinated acids like [52584-45-9] exhibit extreme hydrophobicity and thermal stability, making them suitable for industrial coatings. The target compound’s nitro and phenoxy groups may limit such stability. Sodium salts (e.g., [52584-45-9]) have higher aqueous solubility compared to neutral sulfonate esters like the target compound .
Research Findings and Implications
- Electronic Effects : The pentafluorophenyl group in the target compound and its analogs (e.g., CD06590 in ) reduces electron density at the sulfonate ester, enhancing susceptibility to nucleophilic attack .
- Biological Potential: While sulfonamide T13 shows RNase inhibition , the target compound’s nitro group may confer antibacterial properties akin to nitrofurans, though this requires experimental validation.
- Synthetic Utility : The 4-methylbenzenesulfonate analog () is used in cross-coupling reactions; the target compound’s nitro group could enable further functionalization via reduction to amines .
Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Q. What synthetic routes are available for preparing 2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate, and how is its purity validated?
Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution or sulfonation reactions. For example, the pentafluorophenyl group can be introduced through coupling with a sulfonyl chloride intermediate under anhydrous conditions. Purity is validated using:
Q. How does the electronic influence of fluorine substituents affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nature of fluorine substituents (especially in the pentafluorophenyl ring) enhances the electrophilicity of the sulfonate group, facilitating nucleophilic displacement. Experimental validation includes:
- Kinetic studies comparing reaction rates with non-fluorinated analogs.
- DFT calculations to map electron density distribution at the sulfonate group .
Q. What spectroscopic techniques are optimal for characterizing environmental degradation byproducts of this compound?
Methodological Answer:
- LC-MS/MS with electrospray ionization (ESI) to detect polar degradation products.
- Gas Chromatography (GC) paired with fluorine-specific detectors (e.g., FID) for volatile fluorinated fragments .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reaction mechanisms involving this sulfonate?
Methodological Answer: Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) can be addressed via:
- Ab initio molecular dynamics (AIMD) simulations to track transition states.
- Isotopic labeling experiments (e.g., ¹⁸O in sulfonate groups) to distinguish between nucleophilic and electrophilic pathways .
Q. What experimental designs are recommended for assessing the compound’s environmental persistence in aquatic systems?
Methodological Answer:
- Microcosm studies under controlled pH, temperature, and UV exposure to simulate natural conditions.
- Mass balance analysis using ¹⁴C-labeled compound to track mineralization vs. adsorption.
- QSAR models to predict bioaccumulation potential based on logP values (~3.15 estimated from structural analogs) .
Q. How can researchers reconcile discrepancies in reported NMR chemical shifts for this compound across studies?
Methodological Answer:
Q. What role does the nitro group play in modulating the compound’s photostability, and how can this be experimentally quantified?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
